molecular formula C12H14ClNO3 B14915276 n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide

n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide

Cat. No.: B14915276
M. Wt: 255.70 g/mol
InChI Key: AJPKXMQQSZUQKA-UHFFFAOYSA-N
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Description

n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide is a phenoxy acetamide derivative characterized by:

  • n-Allyl group: A terminal alkene substituent on the acetamide nitrogen, which may enhance reactivity or influence pharmacokinetics.
  • Acetamide core: A common pharmacophore in agrochemicals and pharmaceuticals, facilitating interactions with biological targets.

Its synthesis likely involves chloroacetylation or coupling reactions, as seen in analogs .

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-prop-2-enylacetamide

InChI

InChI=1S/C12H14ClNO3/c1-2-5-14-12(16)8-17-11-4-3-9(7-15)6-10(11)13/h2-4,6,15H,1,5,7-8H2,(H,14,16)

InChI Key

AJPKXMQQSZUQKA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)COC1=C(C=C(C=C1)CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide typically involves the reaction of 2-chloro-4-(hydroxymethyl)phenol with allyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Phenoxy Acetamide Derivatives

Compound Name Substituents/Modifications Key Features Synthesis Highlights Reported Applications/Activities References
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide - n-Allyl group
- 2-Cl, 4-CH2OH phenoxy
Hydroxymethyl enhances polarity; chloro for stability Likely via phenoxy coupling Potential therapeutic/agrochemical
N-Allyl-2-(4-chlorophenyl)acetamide - n-Allyl group
- 4-Cl phenyl
Simpler structure; lacks phenoxy oxygen Chloroacetylation of allylamine Intermediate for heterocycles
N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide - 3-Cl, 4-Me phenyl
- 2-formylphenoxy
Formyl group for crosslinking or further derivatization Not specified Unspecified (structural analog)
2-Chloro-N-(4-fluorophenyl)acetamide - 2-Cl acetamide
- 4-F phenyl
Fluorine enhances electronegativity Condensation of chloroacetyl chloride Intermediate for quinoline derivatives
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) - 2,6-diethylphenyl
- methoxymethyl
Lipophilic substituents for herbicidal action Multi-step alkylation Pre-emergent herbicide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - 4-Cl, 2-NO2 phenyl
- methylsulfonyl
Electron-withdrawing groups for reactivity Acetylation of sulfonamide Precursor for sulfur heterocycles

Key Findings and Implications

Structural Influences on Functionality

  • Hydroxymethyl Group : Unique to the target compound, this group may improve aqueous solubility compared to analogs with methyl () or nitro groups (). It also offers a site for hydrogen bonding or further functionalization .
  • Chloro Substituent : Common across analogs (e.g., ), chlorine enhances stability and influences electronic properties. In alachlor, it is critical for herbicidal activity .
  • Allyl vs.

Pharmacological and Industrial Relevance

  • Therapeutic Potential: Phenoxy acetamides are reviewed for diverse activities, including antimicrobial and anticancer effects (). The target’s hydroxymethyl group may position it as a candidate for drug development.
  • Agrochemical Utility : Alachlor’s herbicidal success () highlights the role of lipophilic substituents, which the target compound lacks. Its polar hydroxymethyl group may limit agrochemical use but expand medicinal applications.

Biological Activity

n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the synthesis, mechanisms of action, and biological activity of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-(hydroxymethyl)phenol with allyl bromide, resulting in a product that can serve as a versatile building block in organic synthesis. The compound's unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activities by binding to active sites or alter receptor functions by interacting with binding sites. This mechanism is crucial for its applications in enzyme inhibition studies and therapeutic development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potent bactericidal effect, making it a candidate for further development as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus15.625Antistaphylococcal
Escherichia coli62.5Antienterococcal

Enzyme Inhibition

In enzyme inhibition studies, this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it demonstrated an IC50 value of 900 nM against certain target enzymes, indicating its potential as a selective inhibitor .

Case Studies

  • Study on Enzyme Inhibition : A study conducted at the University of Bath evaluated over 30 analogues of similar compounds, where this compound was among those showing promising biological activity. It was noted for its selectivity and potency against specific enzyme targets involved in cancer metabolism .
  • Antimicrobial Testing : In a comparative study assessing various Schiff base compounds, this compound exhibited superior antibacterial properties against resistant strains of bacteria, highlighting its potential utility in treating infections caused by multidrug-resistant organisms .

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